molecular formula C10H11NO2 B1614473 2-(2-hydroxyethyl)-3H-isoindol-1-one CAS No. 5334-06-5

2-(2-hydroxyethyl)-3H-isoindol-1-one

Cat. No. B1614473
CAS RN: 5334-06-5
M. Wt: 177.2 g/mol
InChI Key: KXEOGXOYZNOFIE-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-3H-isoindol-1-one, also known as ISO, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. ISO is a derivative of isoindolinone, a heterocyclic compound that has been used in the synthesis of various pharmaceuticals and agrochemicals. ISO has been found to have a unique structure and properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 2-(2-hydroxyethyl)-3H-isoindol-1-one involves its inhibition of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-hydroxyethyl)-3H-isoindol-1-one prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-hydroxyethyl)-3H-isoindol-1-one are still being studied. However, it has been found that 2-(2-hydroxyethyl)-3H-isoindol-1-one can selectively inhibit MAO-A without affecting MAO-B, another enzyme involved in the metabolism of neurotransmitters. This selectivity makes 2-(2-hydroxyethyl)-3H-isoindol-1-one a promising candidate for further research in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 2-(2-hydroxyethyl)-3H-isoindol-1-one is its selectivity in inhibiting MAO-A without affecting MAO-B. This selectivity makes it a promising candidate for further research in the treatment of neurological disorders. However, one limitation of 2-(2-hydroxyethyl)-3H-isoindol-1-one is its potential toxicity. 2-(2-hydroxyethyl)-3H-isoindol-1-one has been found to be toxic to certain cell lines, and further research is needed to determine its safety for use in humans.

Future Directions

There are several future directions that could be pursued in the research of 2-(2-hydroxyethyl)-3H-isoindol-1-one. One potential direction is the development of 2-(2-hydroxyethyl)-3H-isoindol-1-one derivatives that have increased selectivity and decreased toxicity. Another potential direction is the investigation of 2-(2-hydroxyethyl)-3H-isoindol-1-one's effects on other neurotransmitters and enzymes involved in neurological disorders. Additionally, the potential therapeutic effects of 2-(2-hydroxyethyl)-3H-isoindol-1-one in the treatment of other disorders, such as cancer and cardiovascular disease, could be explored. Overall, the unique structure and properties of 2-(2-hydroxyethyl)-3H-isoindol-1-one make it a promising candidate for further research in various fields of scientific inquiry.

Scientific Research Applications

2-(2-hydroxyethyl)-3H-isoindol-1-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. 2-(2-hydroxyethyl)-3H-isoindol-1-one has been shown to act as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-hydroxyethyl)-3H-isoindol-1-one has the potential to increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

2-(2-hydroxyethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEOGXOYZNOFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277449
Record name 2-(2-hydroxyethyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyethyl)-3H-isoindol-1-one

CAS RN

5334-06-5
Record name NSC2381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyethyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanolamine (4.78 g, 78.3 mmol) and phthalide (10.0 g, 74.6 mmol) were placed in a round-bottom flask equipped with a Dean-stark trap. The reaction mixture was heated at 150° C. for 4 h then 18 h at 205° C. The product was solidified upon cooling. Pure 2-(2-hydroxyethyl)isoindolinone (10.8 g, 82%) was isolated by recrystalization in CHC13/hexanes as a white crystal. 1H NMR (CDCl3, 300 MHz) δ3.02-3.15 (br, 1H), 3.78 (t, 2H, J=5.0 Hz), 3.93 (t, 2H, J=4.4 Hz), 4.52 (s, 2H), 7.42-7.58 (m, 3H), 7.84 (d, 1H, J=7.4 Hz) ppm.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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